2-({[(2,4-Dichlorobenzyl)sulfanyl]acetyl}amino)-5-hydroxybenzoic acid
Overview
Description
2-({[(2,4-Dichlorobenzyl)sulfanyl]acetyl}amino)-5-hydroxybenzoic acid is an organic compound with the molecular formula C₁₆H₁₃Cl₂NO₄S. This compound is characterized by the presence of a dichlorobenzyl group, a sulfanyl group, and a hydroxybenzoic acid moiety. It has a monoisotopic mass of 384.994232 Da .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[(2,4-Dichlorobenzyl)sulfanyl]acetyl}amino)-5-hydroxybenzoic acid typically involves the following steps:
Formation of the Dichlorobenzyl Sulfanyl Intermediate: The reaction begins with the chlorination of benzyl sulfide to form 2,4-dichlorobenzyl sulfide.
Acetylation: The dichlorobenzyl sulfide is then acetylated using acetic anhydride to form the acetylated intermediate.
Amidation: The acetylated intermediate undergoes amidation with 5-hydroxybenzoic acid to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Common techniques include the use of continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-({[(2,4-Dichlorobenzyl)sulfanyl]acetyl}amino)-5-hydroxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The dichlorobenzyl group can be reduced to form the corresponding benzyl derivative.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Benzyl derivatives.
Substitution: Various substituted benzoic acid derivatives.
Scientific Research Applications
2-({[(2,4-Dichlorobenzyl)sulfanyl]acetyl}amino)-5-hydroxybenzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 2-({[(2,4-Dichlorobenzyl)sulfanyl]acetyl}amino)-5-hydroxybenzoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Inhibition of Enzymes: It can inhibit certain enzymes by binding to their active sites.
Modulation of Signaling Pathways: It may affect various signaling pathways involved in cell growth and apoptosis.
Interaction with Cellular Components: The compound can interact with cellular components such as DNA, proteins, and membranes, leading to various biological effects.
Comparison with Similar Compounds
2-({[(2,4-Dichlorobenzyl)sulfanyl]acetyl}amino)-5-hydroxybenzoic acid can be compared with similar compounds such as:
2-({[(2,4-Dichlorobenzyl)sulfanyl]acetyl}amino)-5-methoxybenzoic acid: Differing by the presence of a methoxy group instead of a hydroxy group.
2-({[(2,4-Dichlorobenzyl)sulfanyl]acetyl}amino)-4-hydroxybenzoic acid: Differing by the position of the hydroxy group on the benzoic acid moiety.
These similar compounds may exhibit different chemical and biological properties due to the variations in their functional groups and molecular structures.
Properties
IUPAC Name |
2-[[2-[(2,4-dichlorophenyl)methylsulfanyl]acetyl]amino]-5-hydroxybenzoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl2NO4S/c17-10-2-1-9(13(18)5-10)7-24-8-15(21)19-14-4-3-11(20)6-12(14)16(22)23/h1-6,20H,7-8H2,(H,19,21)(H,22,23) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZTFJSYJJWQXKI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)C(=O)O)NC(=O)CSCC2=C(C=C(C=C2)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl2NO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>57.9 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID47200537 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.